![molecular formula C7H16N2 B175947 Ethyl-pyrrolidin-2-ylmethyl-amine CAS No. 129231-12-5](/img/structure/B175947.png)
Ethyl-pyrrolidin-2-ylmethyl-amine
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Description
Ethyl-pyrrolidin-2-ylmethyl-amine, also known as EPT, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid pyrrolidine and has a structure composed of a five-membered ring with two nitrogen atoms and an alkyl chain. EPT has been studied for its ability to act as a neurotransmitter, as well as its potential to be used as a reagent in chemical synthesis.
Scientific Research Applications
Drug Discovery
The five-membered pyrrolidine ring, which is a part of the N-(pyrrolidin-2-ylmethyl)ethanamine structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Human Diseases
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These compounds have shown potential in the treatment of various human diseases .
Asymmetric Organocatalysis
Substituted chiral pyrrolidines, such as N-(pyrrolidin-2-ylmethyl)ethanamine, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands .
Construction of Complex Molecular Architectures
Asymmetric organocatalysis has emerged as a very powerful tool for the facile construction of complex molecular architectures . A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .
Synthesis of Pyrrolidine-Based Organocatalysts
Recent advances in the asymmetric synthesis of organocatalysts deriving from or related to proline, a compound structurally similar to N-(pyrrolidin-2-ylmethyl)ethanamine, have been reported . These advances have led to the development of new synthetic methods for substituted pyrrolidines .
Synthesis of N-(pyridin-2-yl)amides
N-(pyridin-2-yl)amides were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-8-6-7-4-3-5-9-7/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMBVAAVPXDKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562879 |
Source
|
Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-2-ylmethyl)ethanamine | |
CAS RN |
129231-12-5 |
Source
|
Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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